

# (R)-BAY1238097: A Technical Overview of its Structural, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | (R)-BAY1238097 |           |
| Cat. No.:            | B8081516       | Get Quote |

**(R)-BAY1238097** is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical guide on its structural characteristics, chemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

## **Structural and Chemical Properties**

**(R)-BAY1238097** is a synthetic organic compound with a complex heterocyclic structure. Its key identifiers and physicochemical properties are summarized in the table below.



| Property              | Value                                                                                                                | Reference(s) |
|-----------------------|----------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name            | (4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-1H-1,5-benzodiazepine-3-carboxamide | [1]          |
| Chemical Formula      | C25H33N5O3                                                                                                           | [2][3][4]    |
| Molecular Weight      | 451.56 g/mol                                                                                                         | [2][3][4]    |
| SMILES String         | O=C(N1N=C(C2=CC=C(N3CC<br>N(C)CC3)C=C2)C4=CC(OC)=<br>C(OC)C=C4C[C@@H]1C)NC                                           | [2][5]       |
| CAS Number            | 1564268-08-1 (for<br>BAY1238097)                                                                                     | [2][5]       |
| (R)-Isomer CAS Number | 1564269-85-7                                                                                                         | [3][4]       |
| Synonyms              | BAY-1238097, BAY 1238097                                                                                             | [2]          |

### **Mechanism of Action: BET Inhibition**

**(R)-BAY1238097** functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[6][7] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[8] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By binding to the acetyl-lysine recognition pockets of BET bromodomains, **(R)-BAY1238097** displaces them from chromatin.[7] This prevents the assembly of transcriptional complexes and leads to the downregulation of key oncogenes, most notably MYC.[3] The subsequent suppression of MYC and its downstream targets induces cell cycle arrest and apoptosis in various cancer cells.[7]





Mechanism of Action of (R)-BAY1238097

# **Affected Signaling Pathways**

Preclinical studies have shown that **(R)-BAY1238097** impacts several critical signaling pathways implicated in cancer cell proliferation and survival.

## **MYC and E2F1 Signaling**

A primary consequence of BET inhibition by **(R)-BAY1238097** is the profound suppression of MYC gene expression. MYC is a master transcriptional regulator that drives cell growth and proliferation. E2F1, another key transcription factor, is also regulated by BET proteins and is involved in cell cycle progression. The inhibition of these pathways is a central component of the anti-cancer activity of **(R)-BAY1238097**.





Click to download full resolution via product page

Impact on MYC and E2F1 Signaling



## NF-κB, TLR, and JAK/STAT Signaling

Gene expression profiling has revealed that **(R)-BAY1238097** also modulates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), Toll-like receptor (TLR), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. These pathways are crucial for inflammatory responses and immune signaling, and their dysregulation is a hallmark of many cancers, particularly hematological malignancies.



Click to download full resolution via product page



#### Modulation of Inflammatory Signaling Pathways

## **Quantitative Data**

The inhibitory activity of BAY1238097 has been quantified in various biochemical and cellular assays.

| Assay Type         | Target         | IC50 Value           | Reference(s) |
|--------------------|----------------|----------------------|--------------|
| TR-FRET            | BET BRD4 (BD1) | < 100 nM             | [3]          |
| NanoBRET           | BRD4           | 63 nM                | [3]          |
| NanoBRET           | BRD3           | 609 nM               | [3]          |
| NanoBRET           | BRD2           | 2430 nM              | [3]          |
| Cell Proliferation | Lymphoma Lines | 70 - 208 nM (median) | [5]          |

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of **(R)-BAY1238097** to BET bromodomains.

 Principle: A terbium-labeled donor molecule (e.g., anti-GST antibody bound to a GST-tagged bromodomain) and a dye-labeled acceptor (e.g., a fluorescently tagged histone peptide) are used. When in close proximity due to binding, energy transfer occurs from the donor to the acceptor upon excitation. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

#### General Protocol:

 Dilute a GST-tagged BRD4 bromodomain 1 (BD1) and a biotinylated histone H4-derived acetylated peptide in assay buffer.







- Add a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated dye (acceptor).
- Dispense the mixture into a 384-well plate.
- Add serial dilutions of (R)-BAY1238097.
- Incubate at room temperature for a specified time (e.g., 60 minutes).
- Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
- Calculate the ratio of acceptor to donor fluorescence to determine the IC50 value.





TR-FRET Assay Workflow

## NanoBRET™ Target Engagement Assay

This assay measures the engagement of **(R)-BAY1238097** with its target protein in living cells.



- Principle: A NanoLuc® luciferase is fused to the target protein (e.g., BRD4), and a cell-permeable fluorescent tracer that binds to the same target is added. In the absence of an inhibitor, energy is transferred from the luciferase to the tracer, generating a BRET signal. A competing compound will displace the tracer, reducing the BRET signal.
- General Protocol:
  - Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-BRD fusion protein.
  - Plate the transfected cells in a 96-well plate.
  - Add the NanoBRET™ tracer and serial dilutions of (R)-BAY1238097.
  - Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 2 hours).
  - Add the Nano-Glo® substrate and a cell-impermeable luciferase inhibitor (to block extracellular signal).
  - Measure the donor and acceptor luminescence using a BRET-compatible plate reader.
  - Calculate the BRET ratio to determine target engagement.





NanoBRET Assay Workflow

# **Chromatin Immunoprecipitation (ChIP)**



ChIP is used to determine if **(R)-BAY1238097** prevents the binding of BET proteins to specific DNA regions, such as the MYC promoter.

- Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The
  chromatin is sheared, and an antibody specific to the protein of interest (e.g., BRD4) is used
  to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by
  qPCR or sequencing to quantify the amount of target DNA that was bound.
- General Protocol:
  - Treat cells (e.g., MOLM-13) with (R)-BAY1238097 or vehicle control.
  - Cross-link proteins to DNA using formaldehyde.
  - Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
  - Incubate the sheared chromatin with an antibody against the target protein (e.g., anti-BRD4).
  - Add protein A/G beads to pull down the antibody-protein-DNA complexes.
  - Wash the beads to remove non-specific binding.
  - Elute the complexes and reverse the cross-links.
  - Purify the DNA.
  - Perform qPCR using primers specific for the MYC promoter region to quantify the amount of precipitated DNA.





ChIP Assay Workflow

## In Vivo Xenograft Studies

The anti-tumor efficacy of **(R)-BAY1238097** has been evaluated in animal models of hematological malignancies.



- Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.
- Lymphoma Model Protocol:
  - Implant diffuse large B-cell lymphoma (DLBCL) cells subcutaneously into immunodeficient mice.
  - Monitor tumor growth until tumors reach a specified volume.
  - Randomize mice into treatment and control groups.
  - Administer (R)-BAY1238097 orally at a specified dose and schedule (e.g., daily).
  - Measure tumor volume regularly using calipers.
  - Monitor animal body weight and general health as a measure of toxicity.
  - At the end of the study, calculate the tumor growth inhibition (TGI) or T/C ratio (treatment/control).
- Acute Myeloid Leukemia (AML) Model Protocol:
  - Inject human AML cell lines (e.g., MOLM-13, THP-1) intravenously into immunodeficient mice.
  - Administer (R)-BAY1238097 orally at a specified dose and schedule (e.g., 15 mg/kg daily).
  - Monitor animal survival and signs of disease progression.
  - At the end of the study, assess tumor burden in relevant organs (e.g., bone marrow, spleen).

## **Clinical Development**

A first-in-human Phase I clinical trial of BAY1238097 was initiated in patients with advanced malignancies.[9] The study utilized a dose-escalation design with oral administration.[9]



However, the trial was terminated early due to the occurrence of dose-limiting toxicities at exposures below the predicted therapeutic range.[9]

### Conclusion

(R)-BAY1238097 is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its mechanism of action, involving the displacement of BET proteins from chromatin and subsequent downregulation of oncogenic transcription factors like MYC, is well-established. Preclinical studies have demonstrated its anti-proliferative and anti-tumor activity in various cancer models, particularly those of hematological origin. While clinical development has faced challenges, the extensive preclinical data and detailed understanding of its molecular interactions make (R)-BAY1238097 a valuable tool for further research into the role of BET proteins in cancer and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BRD4 Bromodomain 1 Inhibitor Screening Using A Homogeneous Proximity Assay [bioprocessonline.com]
- 5. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. A comprehensive modular map of molecular interactions in RB/E2F pathway PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive modular map of molecular interactions in RB/E2F pathway | Molecular Systems Biology [link.springer.com]



- 9. First-in-human phase I study of the bromodomain and extraterminal motif inhibitor BAY 1238097: emerging pharmacokinetic/pharmacodynamic relationship and early termination due to unexpected toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-BAY1238097: A Technical Overview of its Structural, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8081516#r-bay1238097-structural-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com